molecular formula C19H18F2N2O2 B5662440 2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide

2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide

Cat. No. B5662440
M. Wt: 344.4 g/mol
InChI Key: XFDRWJXKVPEHHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions with careful selection of starting materials and catalysts. For example, Sharma et al. (2018) described the synthesis of an anticancer drug involving stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018). Similar methodologies can be applied to synthesize 2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide, with adjustments for the specific functional groups and reagents involved.

Molecular Structure Analysis

The molecular structure of compounds in this class is often elucidated using techniques like X-ray crystallography. The study by Sharma et al. (2018) revealed that their compound crystallizes in the orthorhombic crystal system, demonstrating the utility of such techniques in understanding the geometric and electronic structure of complex molecules (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can include transformations such as N-alkylation, acylation, and condensation with other functional groups. For instance, compounds similar to 2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide may undergo reactions that exploit the reactivity of the acetamide moiety, the indole nitrogen, or the ether linkage.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds under various conditions. Sharma et al. (2018) detailed the crystal structure of a related compound, providing insights into intermolecular hydrogen bonding and molecular packing (Sharma et al., 2018).

properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2/c1-12-14(15-4-2-3-5-17(15)23-12)8-9-22-19(24)11-25-18-7-6-13(20)10-16(18)21/h2-7,10,23H,8-9,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDRWJXKVPEHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)COC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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